molecular formula C18H25FN4O2 B8256746 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B8256746
M. Wt: 348.4 g/mol
InChI Key: PEAJNPAIVYHNDQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide, also known as 5F-AB-P7AICA, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a pyrrolo[2,3-b]pyridine core substituted with a 5-fluoropentyl chain and a chiral valine-derived carboxamide side chain. Its synthesis involves enantiospecific methods to preserve the (2S)-stereochemistry of the amino acid moiety, which is critical for receptor binding affinity .

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-12(2)15(16(20)24)22-18(25)14-11-23(10-5-3-4-8-19)17-13(14)7-6-9-21-17/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3,(H2,20,24)(H,22,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJNPAIVYHNDQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342129
Record name (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro AB-7-PAICA typically involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the 5-fluoropentyl side chain and the carboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

In an industrial setting, the production of 5-fluoro AB-7-PAICA would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-fluoro AB-7-PAICA can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the fluoropentyl side chain, potentially leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl side chain can yield hydroxylated derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-fluoro AB-7-PAICA has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.

    Biology: Researchers study its interactions with cannabinoid receptors to understand the endocannabinoid system’s role in various physiological processes.

    Medicine: It serves as a model compound to investigate the therapeutic potential of synthetic cannabinoids in treating conditions like chronic pain, epilepsy, and anxiety disorders.

    Industry: In forensic toxicology, it is used to identify and quantify synthetic cannabinoids in seized drug samples.

Mechanism of Action

5-fluoro AB-7-PAICA exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound’s high affinity for these receptors makes it a potent agonist, capable of eliciting strong physiological responses even at low concentrations .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5F-AB-P7AICA and Analogues

Compound Name Core Heterocycle Fluorinated Chain Carboxamide Side Chain
5F-AB-P7AICA Pyrrolo[2,3-b]pyridine 5-fluoropentyl (2S)-1-amino-3-methyl-1-oxobutan-2-yl
5F-AB-PINACA (AB-FUBINACA variant) Indazole 5-fluoropentyl (1S)-1-(aminocarbonyl)-2-methylpropyl
AB-FUBINACA Indazole 4-fluorobenzyl (1S)-1-(aminocarbonyl)-2-methylpropyl
5F-CUMYL-P7AICA Pyrrolo[2,3-b]pyridine 5-fluoropentyl 2-phenylpropan-2-yl (cumyl)

Key Observations :

  • Core Heterocycle : The pyrrolo[2,3-b]pyridine core in 5F-AB-P7AICA distinguishes it from indazole-based analogues like AB-FUBINACA and 5F-AB-PINACA. This core may influence metabolic stability and receptor binding kinetics .
  • Fluorinated Chain : The 5-fluoropentyl substituent is shared with 5F-CUMYL-P7AICA and 5F-AB-PINACA, enhancing lipid solubility and bioavailability compared to shorter fluorinated chains .
  • Carboxamide Side Chain: The chiral valine-derived side chain in 5F-AB-P7AICA contrasts with the cumyl group in 5F-CUMYL-P7AICA and the tert-leucine moiety in AB-FUBINACA. These differences modulate cannabinoid receptor (CB1/CB2) selectivity and potency .

Pharmacological and Legal Status

Table 2: Legal and Regulatory Status of Analogues

Compound Name Jurisdictions with Controls Scheduling Authority
5F-AB-P7AICA Western Australia, EU Schedule 9 (WA), ISF-EU
AB-FUBINACA Global (UNODC monitoring) Schedule I (US DEA)
5F-CUMYL-P7AICA Alabama, Arkansas, U.S. federal Schedule I (Alabama)
5F-AB-PINACA France, global Bulletin Officiel des Courses

Key Findings :

  • Metabolism: Fluorination at the pentyl chain slows oxidative metabolism, prolonging half-life compared to non-fluorinated SCRAs .
  • Enantiospecificity : The (2S)-configuration in 5F-AB-P7AICA’s side chain is critical for activity; racemic mixtures show reduced receptor affinity .

Forensic and Clinical Relevance

  • Detection : 5F-AB-P7AICA is identified via LC-MS/MS in biological samples, with fragmentation patterns distinct from indazole-based SCRAs .
  • Toxicity : Like AB-FUBINACA, it is associated with adverse effects such as tachycardia, seizures, and hyperemesis, though clinical reports remain sparse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.